molecular formula C6H8O B15171047 1-Methyl-2-methylidenecyclopropane-1-carbaldehyde CAS No. 918403-05-1

1-Methyl-2-methylidenecyclopropane-1-carbaldehyde

Cat. No.: B15171047
CAS No.: 918403-05-1
M. Wt: 96.13 g/mol
InChI Key: ACFILWRVSRCKNL-UHFFFAOYSA-N
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Description

1-Methyl-2-methylidenecyclopropane-1-carbaldehyde is a chemical compound with the molecular formula C6H8O It features a cyclopropane ring substituted with a methyl group and a methylene group, along with an aldehyde functional group

Preparation Methods

The synthesis of 1-Methyl-2-methylidenecyclopropane-1-carbaldehyde can be achieved through several synthetic routes. One common method involves the reaction of a suitable cyclopropane precursor with reagents that introduce the methyl and methylene groups, followed by oxidation to form the aldehyde group. Specific reaction conditions, such as the choice of catalysts and solvents, can significantly influence the yield and purity of the final product .

Industrial production methods for this compound are less documented, but they likely involve scalable versions of the laboratory synthesis routes, optimized for higher efficiency and cost-effectiveness.

Chemical Reactions Analysis

1-Methyl-2-methylidenecyclopropane-1-carbaldehyde undergoes various chemical reactions, including:

    Oxidation: The aldehyde group can be oxidized to form the corresponding carboxylic acid.

    Reduction: The aldehyde can be reduced to the corresponding alcohol.

    Substitution: The methylene group can participate in substitution reactions, leading to the formation of various derivatives.

Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like sodium borohydride for reduction, and halogenating agents for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used .

Scientific Research Applications

1-Methyl-2-methylidenecyclopropane-1-carbaldehyde has several applications in scientific research:

Mechanism of Action

The mechanism by which 1-Methyl-2-methylidenecyclopropane-1-carbaldehyde exerts its effects depends on its specific application. In chemical reactions, its reactivity is primarily influenced by the presence of the aldehyde and methylene groups, which can participate in various organic transformations. The molecular targets and pathways involved in biological applications are less well-defined and require further research to elucidate .

Comparison with Similar Compounds

1-Methyl-2-methylidenecyclopropane-1-carbaldehyde can be compared with similar compounds such as methyl 2-methylidenecyclopropane-1-carboxylate. While both compounds feature a cyclopropane ring with similar substituents, the presence of different functional groups (aldehyde vs. carboxylate) leads to distinct chemical reactivities and applications. The aldehyde group in this compound makes it more reactive in oxidation and reduction reactions compared to its carboxylate counterpart .

Conclusion

This compound is a versatile compound with significant potential in various fields of scientific research. Its unique structure and reactivity make it a valuable building block for the synthesis of complex molecules and the study of chemical and biological processes. Further research is needed to fully explore its applications and mechanisms of action.

Properties

CAS No.

918403-05-1

Molecular Formula

C6H8O

Molecular Weight

96.13 g/mol

IUPAC Name

1-methyl-2-methylidenecyclopropane-1-carbaldehyde

InChI

InChI=1S/C6H8O/c1-5-3-6(5,2)4-7/h4H,1,3H2,2H3

InChI Key

ACFILWRVSRCKNL-UHFFFAOYSA-N

Canonical SMILES

CC1(CC1=C)C=O

Origin of Product

United States

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